
carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane” is a complex chemical entity that combines several distinct components, each with unique properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of this compound involves several steps, each requiring specific conditions and reagents:
Carbon Monoxide: Carbon monoxide is typically produced by the incomplete combustion of carbon-containing materials. Industrially, it is produced by the reaction of carbon dioxide with carbon at high temperatures.
Methanol: Methanol is synthesized through the hydrogenation of carbon monoxide in the presence of a catalyst, typically a mixture of copper, zinc oxide, and alumina.
Ruthenium: Ruthenium is obtained from platinum ores and is isolated through a series of chemical reactions, including chlorination and reduction.
2,2,2-Trifluoroacetic Acid: This compound is produced industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride.
Triphenylphosphane: Triphenylphosphane is synthesized by the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of each component, followed by their combination under controlled conditions. The specific methods and conditions depend on the desired purity and application of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: For example, carbon monoxide can be oxidized to carbon dioxide.
Reduction: Methanol can be reduced to methane under specific conditions.
Substitution: Triphenylphosphane can undergo substitution reactions with halogens to form triphenylphosphine halides.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, potassium permanganate.
Reducing Agents: Hydrogen, lithium aluminum hydride.
Catalysts: Ruthenium complexes, copper-zinc-alumina.
Major Products
Carbon Dioxide: From the oxidation of carbon monoxide.
Methane: From the reduction of methanol.
Triphenylphosphine Halides: From the substitution reactions of triphenylphosphane.
Wissenschaftliche Forschungsanwendungen
This compound has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Biology: Investigated for its potential use in drug delivery systems and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Catalysis: Ruthenium complexes act as catalysts by facilitating the transfer of electrons and protons in chemical reactions.
Biological Interactions: The compound can interact with biological molecules, altering their structure and function.
Therapeutic Effects: In medicine, the compound may target specific cellular pathways to induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbon Dioxide: Similar to carbon monoxide but with different reactivity and applications.
Ethanol: Similar to methanol but less toxic and with different industrial uses.
Platinum: Similar to ruthenium but more widely used in catalysis and medicine.
Acetic Acid: Similar to 2,2,2-trifluoroacetic acid but less acidic and with different applications.
Triphenylarsine: Similar to triphenylphosphane but with different reactivity and toxicity.
Uniqueness
This compound is unique due to the combination of its components, each contributing distinct properties and reactivity. The presence of ruthenium as a catalyst, along with the reactivity of carbon monoxide and methanol, makes this compound particularly valuable in catalysis and organic synthesis.
Eigenschaften
IUPAC Name |
carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2C2HF3O2.CH4O.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;2*1-2;/h2*1-15H;2*(H,6,7);2H,1H3;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQAOHZHDWPBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36F6O6P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
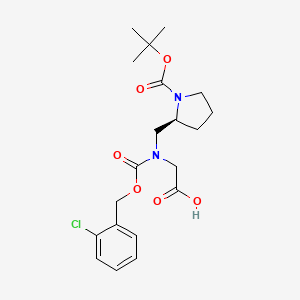
![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)
![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)
![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)

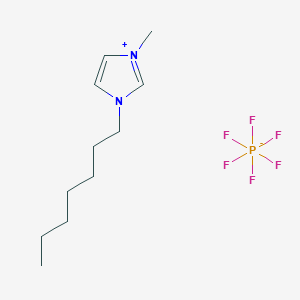

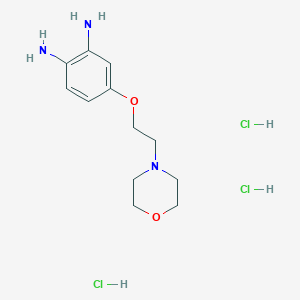
![acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B6336280.png)
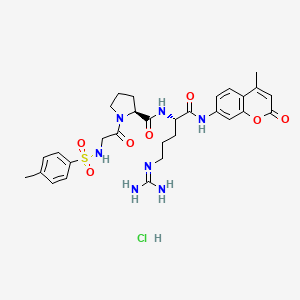

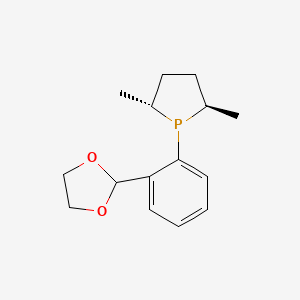

![Dichlorobis[2-(DI-T-butylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336333.png)
